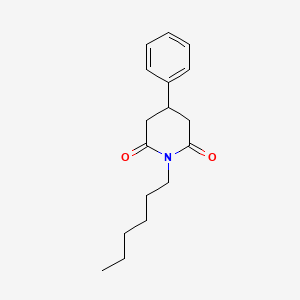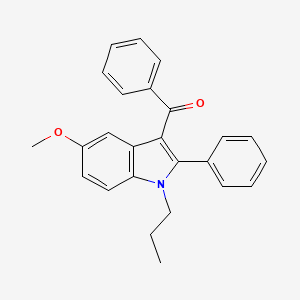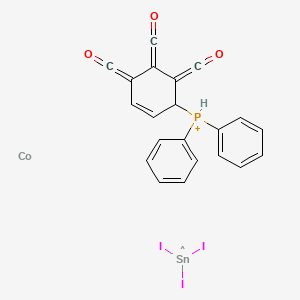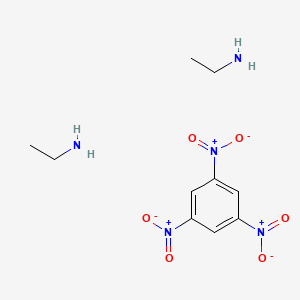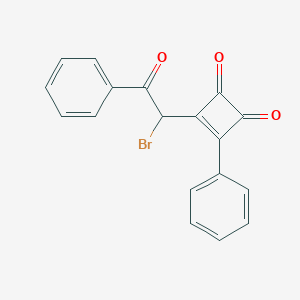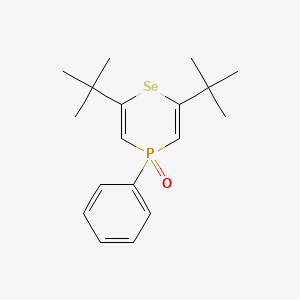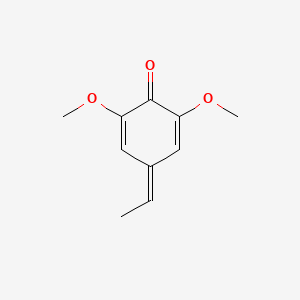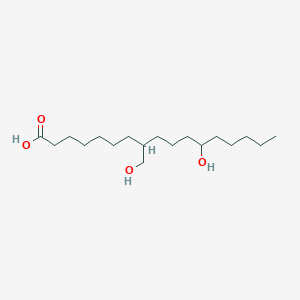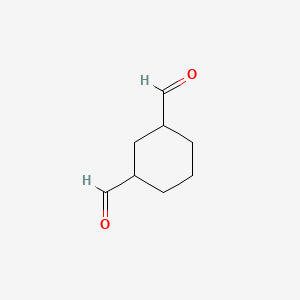
Cyclohexane-1,3-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane-1,3-dicarbaldehyde is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclohexane, where two aldehyde groups are attached to the 1 and 3 positions of the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexane-1,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclohexane-1,3-dimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). Another method includes the hydroformylation of cyclohexene followed by oxidation.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of catalysts such as rhodium complexes in hydroformylation reactions is common. The reaction conditions typically involve moderate temperatures and pressures to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexane-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form cyclohexane-1,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols, resulting in cyclohexane-1,3-dimethanol.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products:
Oxidation: Cyclohexane-1,3-dicarboxylic acid.
Reduction: Cyclohexane-1,3-dimethanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexane-1,3-dicarbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of cyclohexane-1,3-dicarbaldehyde largely depends on its chemical reactivity. The aldehyde groups can form Schiff bases with amines, which are important in biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in various chemical processes. The molecular targets and pathways involved include interactions with enzymes and proteins that can modify its structure and function.
Comparaison Avec Des Composés Similaires
- Cyclohexane-1,4-dicarbaldehyde
- Cyclohexane-1,2-dicarbaldehyde
- Cyclohexane-1,3-dimethanol
- Cyclohexane-1,3-dicarboxylic acid
Propriétés
Numéro CAS |
55309-54-1 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
cyclohexane-1,3-dicarbaldehyde |
InChI |
InChI=1S/C8H12O2/c9-5-7-2-1-3-8(4-7)6-10/h5-8H,1-4H2 |
Clé InChI |
WHKHKMGAZGBKCK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-methylbenzenesulfonate](/img/structure/B14632376.png)
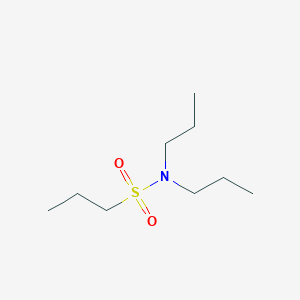
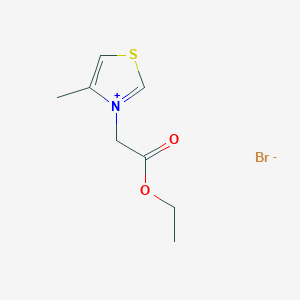
![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)
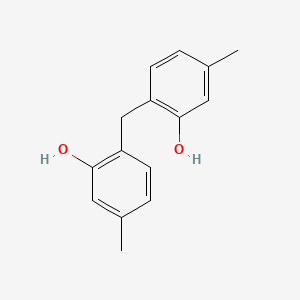
![4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate](/img/structure/B14632420.png)
